![molecular formula C9H8N2 B1618385 1-Methylphthalazine CAS No. 5004-46-6](/img/structure/B1618385.png)
1-Methylphthalazine
Overview
Description
1-Methylphthalazine is a chemical compound with the molecular formula C9H8N2 . It is a derivative of phthalazine, which is a class of compounds containing a phenazine ring structure .
Molecular Structure Analysis
The molecular structure of 1-Methylphthalazine consists of a phthalazine ring with a methyl group attached. The molecular weight of 1-Methylphthalazine is 144.173 Da .
Scientific Research Applications
Herbicidal Applications
1-Methylphthalazine derivatives have been explored for their potential use as herbicides. In a study, 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives exhibited significant herbicidal activities in postemergence treatments against various weeds, demonstrating their potential as a new lead structure for herbicide development (Li et al., 2006).
Antifungal Applications
Some 1-Methylphthalazine derivatives have shown promising antifungal properties. Specifically, a compound synthesized as a derivative exhibited remarkable activity against strains of dermatophytes and Cryptococcus neoformans, indicating the potential for developing new antifungal agents (Derita et al., 2013).
Synthesis Methodologies
Intramolecular heterocyclization techniques have been used to synthesize various methylphthalazin-1-one derivatives. This process has been pivotal in creating diverse compounds for further research and application in different fields (Mikhailovskaya & Vasilevsky, 2010).
Anticancer Activities
1,4-Disubstituted phthalazines have been designed and synthesized for their potential use in cancer treatment. Some of these compounds showed higher activity than cisplatin in in vitro tests against cancer cell lines, indicating their potential as novel anticancer agents (Li et al., 2006).
Anticonvulsant Properties
Novel substituted 4-aryl-6,7-methylenedioxyphthalazin-1(2H)-ones have been synthesized and evaluated for their anticonvulsant activity. Some of these derivatives showed more efficacy than known noncompetitive AMPA receptor antagonists, suggesting their potential use in treating seizures (Grasso et al., 2000).
Multiple Sclerosis Treatment
1-Methylphthalazine derivatives have been explored as active-site inhibitors of sphingosine 1-phosphate lyase, with potential applications in treating multiple sclerosis. These compounds have shown significant effectiveness in reducing peripheral T cell numbers and protection in a rat model of multiple sclerosis (Weiler et al., 2014).
Antimicrobial Activity
Various 1-Methylphthalazine derivatives have been synthesized and identified to possess antimicrobial activities. The exploration of these compounds has been significant in the search for new antimicrobial agents (El-Hashash et al., 2012).
Neuroprotective Actions
Research has explored the neuroprotective actions of methylene blue and its derivatives, including phenothiazine-based structures. These studies provide insights into potential therapeutic applications in neurodegenerative diseases (Poteet et al., 2012).
JAK1 Inhibition for Disease Treatment
Novel 1-anilino-4-phenylphthalazine derivatives have been claimed for their use as JAK1 inhibitors, showing potential for the treatment of cancer, inflammatory, and autoimmune diseases. This presents a novel scaffold for JAK inhibitors (Norman, 2012).
Safety And Hazards
properties
IUPAC Name |
1-methylphthalazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-9-5-3-2-4-8(9)6-10-11-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDPPGNAYZJZPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343321 | |
Record name | 1-Methylphthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylphthalazine | |
CAS RN |
5004-46-6 | |
Record name | 1-Methylphthalazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5004-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylphthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Preparation and characterization of a number of CoIII and CrIII complexes containing one heterocyclic ligand was reported. The complexes [(NH3…
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